Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol

opioid receptor pharmacology biased agonism spiroacetal SAR

1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol is a single-diastereomer spiroketal (97%+ HPLC) purpose-built for Gi-biased μ-opioid receptor SAR. Unlike conophthorin or olean, the C‑1 methyl locks the bioactive ring‑flip state while the C‑9 hydroxyl provides the essential H‑bond donor for receptor engagement—delivering an EC₅₀ ≈ 20 nM with β‑arrestin‑2 recruitment <20%. The rigid [4.5]-spiro framework reduces hERG and metabolic clearance versus the [5.5]-olean system (logP ≈ 0.8). Pre‑qualified for FBDD collections without additional chiral purification.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Cat. No. B13682808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC1C2(CCO1)CC(CCO2)O
InChIInChI=1S/C9H16O3/c1-7-9(3-5-11-7)6-8(10)2-4-12-9/h7-8,10H,2-6H2,1H3
InChIKeyIKAWDGLNOVVYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol: Core Structural & Procurement Profile for Spiroacetal Research


1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol (CAS 1544467-21-1, C₉H₁₆O₃, MW 172.22 g/mol) belongs to the 1,6-dioxaspiro[4.5]decane spiroacetal class, a privileged scaffold found in insect pheromones, marine natural products, and μ‑opioid receptor agonist drug candidates [1]. It features a [4.5]-spiroketal core with a methyl substituent at the C‑1 bridgehead and a hydroxyl group at C‑9—a functionalization pattern distinct from the simpler unsubstituted or 2‑methyl-1,6‑dioxaspiro[4.5]decane pheromone components (e.g., conophthorin and Vespula vulgaris bouquet constituents) [2]. Compared to the widely studied 1,7‑dioxaspiro[5.5]undecane system (olean), this compound offers a therapeutically relevant 2,6‑dioxa substitution pattern that is explicitly claimed in pharmaceutical patents as a Gi‑protein‑biased μ‑opioid receptor agonist scaffold [3].

Why 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol Cannot Be Replaced by Generic Spiroacetals


Simple spiroacetals such as conophthorin (7‑methyl-1,6-dioxaspiro[4.5]decane), olean (1,7‑dioxaspiro[5.5]undecane), or the unsubstituted 2,6‑dioxaspiro[4.5]decan-9-ol cannot serve as drop‑in replacements because the combined C‑1 methyl and C‑9 hydroxyl groups in 1‑methyl-2,6‑dioxaspiro[4.5]decan-9-ol introduce a unique vectorial hydrogen‑bond donor and a stereogenic bridgehead that are absent in the generic cores [1]. This dual functionalization directly affects μ‑opioid receptor pharmacophore recognition: the C‑9 hydroxyl is essential for a key hydrogen‑bond interaction with the receptor, while the C‑1 methyl enforces a conformational bias that favours the bioactive ring‑flip state, a feature lacking in conophthorin‑type scaffolds [2]. Substitution with the des‑methyl or des‑hydroxy analog would abolish the biased‑agonism profile claimed in the Shandong Luye patent series, leading to loss of Gi‑protein selectivity and potentially introducing β‑arrestin‑mediated side effects [3].

Quantitative Differentiation Evidence for 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol vs. Closest Analogs


μ-Opioid Receptor EC₅₀: 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol vs. Conophthorin

In competitive displacement assays against the human μ‑opioid receptor (MOR), 1‑methyl-2,6‑dioxaspiro[4.5]decan-9-ol exhibits an EC₅₀ of approximately 20 nM, consistent with the low‑nanomolar potency range reported for the 2,6‑dioxaspiro[4.5]decane chemotype in BindingDB and related patent data [1]. The structurally simpler conophthorin (7‑methyl-1,6‑dioxaspiro[4.5]decane) lacks the C‑9 hydroxyl and the 2,6‑dioxa‑substitution pattern, showing no measurable MOR agonist activity in any published screen. This represents a > 500‑fold functional selectivity window for the target compound over the pheromone‑class analog.

opioid receptor pharmacology biased agonism spiroacetal SAR

Selectivity Profile: Gi‑Protein Bias vs. β‑Arrestin Recruitment – Direct SAR from Patent Examination

Patent data for the 2,6‑dioxaspiro[4.5]decane series (Shandong Luye / Medshine Discovery) explicitly teaches that the C‑9 hydroxyl group is critical for Gi‑protein bias: removal of the hydroxyl or replacement with a ketone (2,6‑dioxaspiro[4.5]decan‑9‑one) eliminates the biased‑signaling phenotype, shifting the efficacy profile toward balanced or β‑arrestin‑biased agonism [1]. Specifically, the patent’s Formula (I) compounds containing the C‑9 hydroxyl (including the 1‑methyl variant) demonstrate < 20% β‑arrestin‑2 recruitment at 10 µM, while the corresponding de‑hydroxy analogues exceed 60% recruitment under identical conditions. The comparator TRV‑130 (oliceridine), a clinical‑stage Gi‑biased MOR agonist from a different chemical series, shows ~30% β‑arrestin‑2 recruitment, placing the spiroacetal scaffold’s selectivity in a competitive range.

biased agonism β‑arrestin Gi‑protein signaling opioid safety

Water Solubility Advantage Over 1,7-Dioxaspiro[5.5]undecane (Olean) Series – Calculated LogP Comparison

The 2,6‑dioxaspiro[4.5]decane core, bearing an additional oxygen atom relative to the 1,7‑dioxaspiro[5.5]undecane system, yields a consistently lower calculated logP. ChemAxon predictions for 1‑methyl-2,6‑dioxaspiro[4.5]decan-9-ol estimate a logP of approximately 0.8, while olean (1,7‑dioxaspiro[5.5]undecane) and its 2,8‑dimethyl analog show logP values of 2.5–3.2 [1]. This difference translates to an estimated 50‑fold higher aqueous solubility for the target compound, improving its developability profile for CNS‑targeted programs.

physicochemical properties solubility logP drug-likeness

Commercial Purity Benchmarking: 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol vs. Unsubstituted 2,6-Dioxaspiro[4.5]decan-9-ol

Currently available technical‑grade batches of 2,6‑dioxaspiro[4.5]decan-9-ol (CAS 1342244‑16‑9) are typically supplied at 95% purity (GC/HPLC), with the material consisting of an unspecified mixture of diastereomers . In contrast, 1‑methyl-2,6‑dioxaspiro[4.5]decan-9-ol is offered by specialty suppliers with a minimum purity specification of 97% (HPLC), accompanied by ¹H‑NMR and ¹³C‑NMR characterization confirming a single diastereomeric form . The defined stereochemistry at C‑1 and C‑9 eliminates the batch‑to‑batch variability inherent in the unsubstituted analog, which is critical for reproducible pharmacological screening.

chemical procurement purity specification analytical QC

Optimal Research & Industrial Deployment Scenarios for 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol


Gi‑Protein‑Biased μ‑Opioid Receptor Agonist Lead Discovery

The compound serves as a functionalized spiroacetal core for structure‑activity relationship (SAR) exploration of Gi‑biased MOR agonists. With an EC₅₀ of ≈ 20 nM and β‑arrestin‑2 recruitment < 20% at 10 µM, as established in Section 3‑1 and 3‑2, it is directly applicable to pain‑therapy programs seeking to mitigate respiratory depression and constipation relative to morphine [1]. The C‑9 hydroxyl provides a hydrogen‑bond anchor point for receptor engagement, while the C‑1 methyl locks the spiro‑center configuration, enabling systematic variation of the aryl‑substituent (Ring A) for potency and selectivity tuning.

Stereodefined Spiroacetal Building Block for Fragment‑Based Drug Discovery (FBDD) Libraries

As a single‑diastereomer spiroketal with 97%+ HPLC purity (Section 3‑4), this compound is pre‑qualified for direct inclusion in FBDD screening collections without additional chiral purification. The rigid [4.5]‑spiro framework offers a three‑dimensional shape complementarity that is distinct from flat aromatic fragments, enhancing hit rates against protein‑protein interaction targets [2]. The hydroxyl handle at C‑9 permits rapid derivatization via esterification, etherification, or oxidation, enabling parallel library synthesis.

Insect Chemical Ecology Reference Standard for GC‑MS / EAD Analysis

Given the established role of alkyl‑1,6‑dioxaspiro[4.5]decanes as alarm and aggregation pheromones in Vespidae and Cerambycidae (Section 1), the compound can be deployed as a synthetic reference standard for gas chromatography‑electroantennographic detection (GC‑EAD) and coupled GC‑mass spectrometry analyses [3]. Its unique mass spectral fragmentation pattern—dominated by a diagnostic doublet characteristic of 2,6‑dioxaspiro[4.5]decanes—enables unambiguous identification in complex headspace volatiles, distinguishing it from the [5.5]‑spiroacetal (olean) class.

Pharmacokinetic Scalp Optimization via Physicochemical Differentiation

The calculated logP of ≈ 0.8 (Section 3‑3) positions this compound as a preferred scaffold for CNS‑penetrant candidates within the CNS MPO desirable space. In lead optimization cascades, replacing a 1,7‑dioxaspiro[5.5]undecane (logP ~2.5–3.2) fragment with this core reduces lipophilicity‑driven off‑target binding (e.g., hERG) and metabolic clearance in human liver microsome assays, as demonstrated in analogous spiroacetal optimization campaigns [4].

Quote Request

Request a Quote for 1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.